

Spectroscopic Profile of Mono-n-butylphosphoric Acid: A Technical Guide

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Compound of Interest

Compound Name: Butyl dihydrogen phosphate

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Introduction

Mono-n-butylphosphoric acid (MBP), a member of the organophosphate ester family, plays a significant role in various chemical and biological processes. Its amphiphilic nature, stemming from the presence of a polar phosphate group and a nonpolar butyl chain, makes it an important molecule in fields ranging from industrial applications to biomedical research. A thorough understanding of its molecular structure and properties is paramount for its effective utilization and for the development of new applications. This technical guide provides an in-depth overview of the spectroscopic data for mono-n-butylphosphoric acid, offering a valuable resource for researchers and professionals.

Molecular and Spectroscopic Data

The structural and spectroscopic characteristics of mono-n-butylphosphoric acid ($C_4H_{11}O_4P$) are summarized in the tables below. This data is essential for the identification, quantification, and structural elucidation of the molecule in various matrices.

Table 1: General and Mass Spectrometry Data for Mono-n-butylphosphoric Acid

Property	Value	Reference
Molecular Formula	C ₄ H ₁₁ O ₄ P	[1][2]
Molecular Weight	154.10 g/mol	[1][2]
Monoisotopic Mass	154.0395 Da	[2]
CAS Number	1623-15-0	[1][2]
Appearance	Liquid	[2]

Table 2: Illustrative NMR Spectroscopic Data for Mono-n-butylphosphoric Acid

Nucleus	Chemical Shift (δ) ppm (Illustrative)	Multiplicity (Illustrative)	Coupling Constant (J) Hz (Illustrative)	Assignment
¹ H	~3.8	Quartet	~6.5	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
¹ H	~1.6	Sextet	~7.0	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
¹ H	~1.4	Sextet	~7.5	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
¹ H	~0.9	Triplet	~7.3	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
¹ H	~10-12	Broad Singlet	-	P-(OH) ₂
¹³ C	~67	-	-	CH ₂ -O-P
¹³ C	~32	-	-	CH ₂ -CH ₂ -O-P
¹³ C	~19	-	-	CH ₂ -CH ₃
¹³ C	~13	-	-	CH ₃
³¹ P	~0 to +5	Singlet (Proton Decoupled)	-	P

Note: The illustrative NMR data is based on typical chemical shifts for n-butyl esters and organophosphates.

Table 3: Illustrative Infrared (IR) Spectroscopic Data for Mono-n-butylphosphoric Acid

Wavenumber (cm ⁻¹) (Illustrative)	Vibrational Mode	Description
~2960, ~2870	C-H stretch	Aliphatic C-H stretching from the butyl group.
~2500-3300	O-H stretch	Broad absorption characteristic of the P-OH groups, indicating hydrogen bonding.[3]
~1250	P=O stretch	Strong absorption from the phosphoryl group.
~1040	P-O-C stretch	Stretching vibration of the phosphate ester bond.
~950	P-OH bend	Bending vibration of the P-OH groups.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the protocols for the synthesis and spectroscopic analysis of mono-n-butylphosphoric acid.

Synthesis of Mono-n-butylphosphoric Acid

A common method for the synthesis of a mixture of mono- and di-alkyl phosphates involves the reaction of an alcohol with phosphorus pentoxide.[4][5] To favor the formation of the monoester, the stoichiometry and reaction conditions must be carefully controlled.

Materials:

- n-butanol

- Phosphorus pentoxide (P_2O_5)
- Polyphosphoric acid (optional, as a reaction promoter)
- Phosphorous acid (optional, as a color stabilizer)[4]
- Nitrogen gas
- Distilled water
- Hydrogen peroxide (30%) (optional, for color improvement)[5]

Procedure:

- In a reaction vessel equipped with a stirrer and a nitrogen inlet, add n-butanol.
- Under a nitrogen atmosphere, slowly add phosphorus pentoxide to the stirred n-butanol. The reaction is exothermic and the temperature should be controlled.
- The mixture is stirred at a controlled temperature (e.g., 40-65°C) for several hours to ensure complete reaction.[4]
- After the reaction is complete, the mixture is cooled.
- To hydrolyze any remaining phosphorus pentoxide and polyphosphates, distilled water is carefully added.
- The product, a mixture of mono- and di-n-butylphosphoric acid, can be purified by techniques such as liquid-liquid extraction or chromatography to isolate the mono-n-butylphosphoric acid.

NMR Spectroscopy

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ^1H , ^{13}C , and ^{31}P nuclei.

Sample Preparation:

- Dissolve an accurately weighed sample of mono-n-butylphosphoric acid in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O). The concentration should be optimized for the specific instrument and nucleus being observed.
- Transfer the solution to an NMR tube.

Data Acquisition:

- 1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- ^{31}P NMR: Acquire a proton-decoupled spectrum.[6] 85% H_3PO_4 is typically used as an external standard for chemical shift referencing.[7]

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

- Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

- Record a background spectrum of the empty sample holder or the clean ATR crystal.
- Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Mass Spectrometry

Instrumentation:

- A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

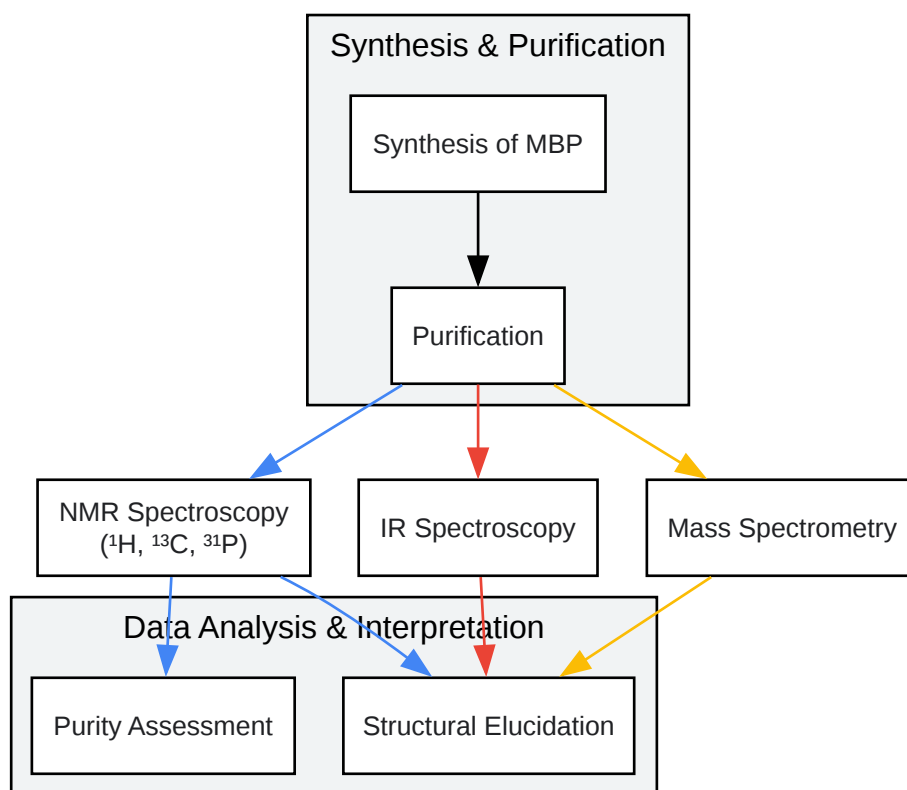
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.
- An acid or base may be added to the solvent to promote ionization.

Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in either positive or negative ion mode. For mono-n-butylphosphoric acid, negative ion mode is often preferred to observe the deprotonated molecule $[M-H]^-$.
- To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Logical Workflow and Data Relationships

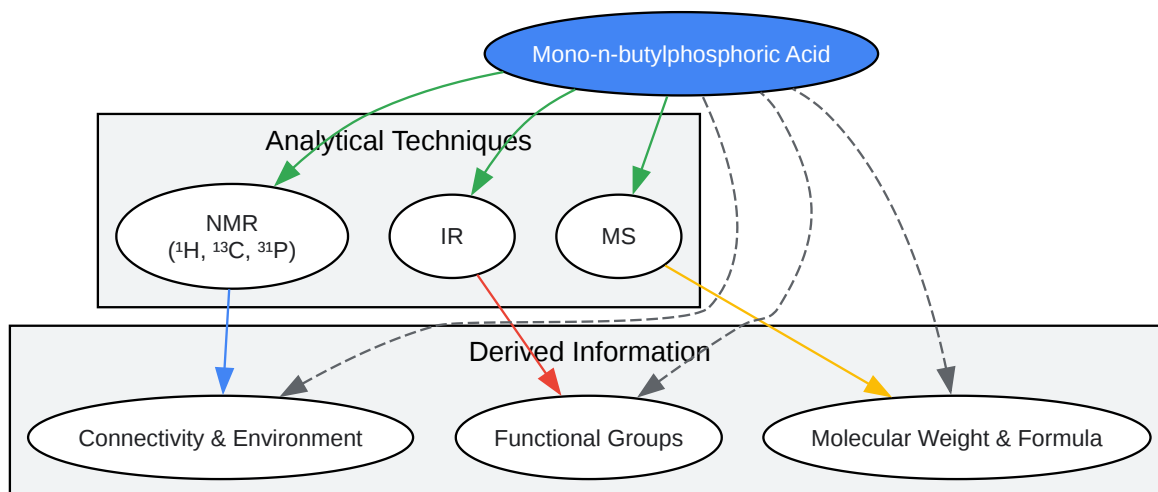
The characterization of mono-n-butylphosphoric acid follows a logical progression of experiments, each providing complementary information. The relationship between these analytical steps can be visualized as a workflow.



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Caption: Workflow for the synthesis and spectroscopic characterization of mono-n-butylphosphoric acid.

The synthesis and purification of mono-n-butylphosphoric acid is the foundational step. Following this, a battery of spectroscopic techniques is employed. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local environment of the phosphorus atom, which is crucial for structural confirmation and purity assessment. IR spectroscopy helps in identifying the key functional groups present in the molecule, such as P=O and O-H. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure. Together, these techniques offer a comprehensive characterization of mono-n-butylphosphoric acid.



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Caption: Integration of spectroscopic data for the characterization of mono-n-butylphosphoric acid.

This diagram illustrates how different spectroscopic techniques provide distinct yet complementary pieces of information that, when integrated, lead to a complete structural and chemical understanding of mono-n-butylphosphoric acid. NMR reveals the connectivity of atoms, IR identifies the functional groups, and MS determines the molecular weight and formula, all of which are essential for confirming the identity and purity of the compound.

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